molecular formula C14H12N4O3S B8704258 N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

Cat. No. B8704258
M. Wt: 316.34 g/mol
InChI Key: MNHPHKFLWAPNOV-UHFFFAOYSA-N
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Patent
US07482342B2

Procedure details

A mixture of indazole-3-carboxylic acid (324 mg, 2 mmol), hydroxybenzotriazole (297 mg, 2.2 mmol) and diisopropylcarbodiimide (344 μl, 2.2 mmol) in DMF (10 ml) is stirred for 30 min at room temperature. Sulphanilamide (380 mg, 2.2 mmol) is added. The reaction mixture is stirred overnight at room temperature and then filtered. The filtrate is evaporated and is then extracted with AcOEt/H2O. The organic phase is dried over MgSO4, filtered and evaporated under vacuum to give a yellow solid (640 mg). This compound is recrystallized successively from AcOEt/CH2Cl2 and AcOEt/MeOH.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
344 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[N:2]1.OC1C2N=NNC=2C=CC=1.C(N=C=NC(C)C)(C)C.[S:32]([NH2:42])(=[O:41])([C:34]1[CH:39]=[CH:38][C:37]([NH2:40])=[CH:36][CH:35]=1)=[O:33]>CN(C=O)C>[S:32]([C:34]1[CH:35]=[CH:36][C:37]([NH:40][C:10]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][N:2]=2)=[O:12])=[CH:38][CH:39]=1)(=[O:33])(=[O:41])[NH2:42]

Inputs

Step One
Name
Quantity
324 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
297 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
344 μL
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
380 mg
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
EXTRACTION
Type
EXTRACTION
Details
is then extracted with AcOEt/H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)NC(=O)C1=NNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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